molecular formula C18H25NO B6298160 N-(3-Cyclohexylsalicylidene)-cyclopentylamine CAS No. 1252594-35-6

N-(3-Cyclohexylsalicylidene)-cyclopentylamine

Cat. No. B6298160
CAS RN: 1252594-35-6
M. Wt: 271.4 g/mol
InChI Key: BEVVROZSXLWWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Cyclohexylsalicylidene)-cyclopentylamine (NCSA-CP) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of salicylaldehyde, which is an aromatic aldehyde that is known to have a strong odor and is used in a wide range of applications. NCSA-CP is an important compound for its ability to act as a ligand in various types of chemical reactions. It has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of N-(3-Cyclohexylsalicylidene)-cyclopentylamine is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This allows N-(3-Cyclohexylsalicylidene)-cyclopentylamine to form complexes with other molecules, which can then be used as catalysts in various types of reactions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine can act as a chelating agent, which allows it to form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-Cyclohexylsalicylidene)-cyclopentylamine have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low cost, its high solubility in water, and its ability to form complexes with metal ions. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine is relatively stable and has a low toxicity. The main limitations of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low reactivity and its potential for forming unwanted byproducts.

Future Directions

There are several potential future directions for research involving N-(3-Cyclohexylsalicylidene)-cyclopentylamine. These include further investigation into its potential applications in medicinal chemistry, biochemistry, and biocatalysis. Additionally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could be conducted into its mechanism of action and its potential for forming unwanted byproducts.

Synthesis Methods

N-(3-Cyclohexylsalicylidene)-cyclopentylamine is synthesized through a two-step process, beginning with the reaction of salicylaldehyde with cyclopentylamine. This reaction yields a mixture of the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and two byproducts, cyclopentylamine and a cyclohexylsalicylaldehyde dimer. The mixture is then subjected to a second reaction with cyclohexylmagnesium bromide, which selectively reacts with the desired N-(3-Cyclohexylsalicylidene)-cyclopentylamine and yields the desired product.

Scientific Research Applications

N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. It has also been used as a catalyst in various types of reactions, including the synthesis of enantiomerically pure compounds. Additionally, N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in biocatalysis and bioconjugation.

properties

IUPAC Name

2-cyclohexyl-6-(cyclopentyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18-15(13-19-16-10-4-5-11-16)9-6-12-17(18)14-7-2-1-3-8-14/h6,9,12-14,16,20H,1-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVROZSXLWWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2O)C=NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyclohexylsalicylidene)-cyclopentylamine

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